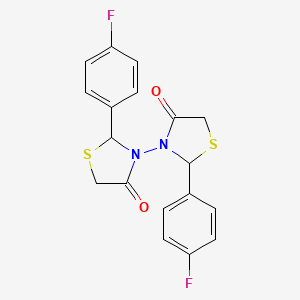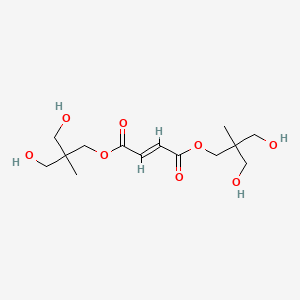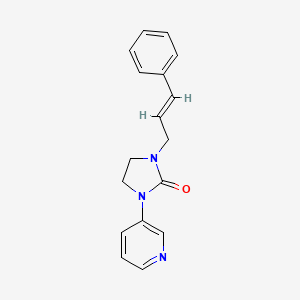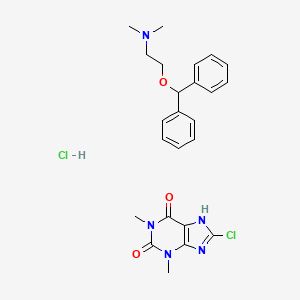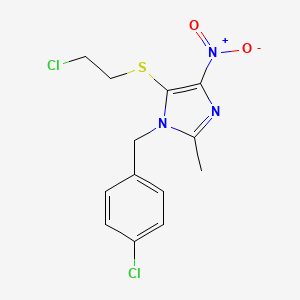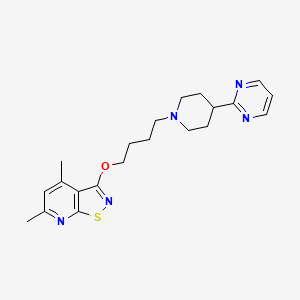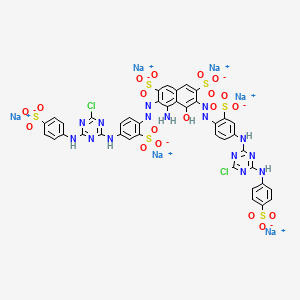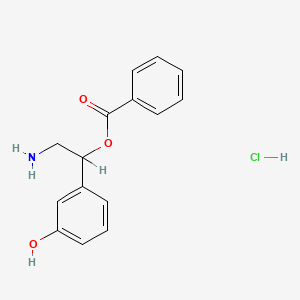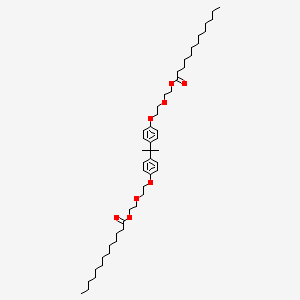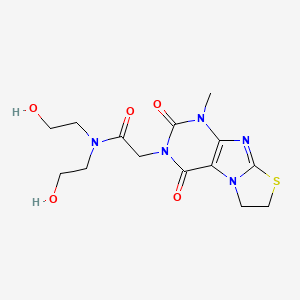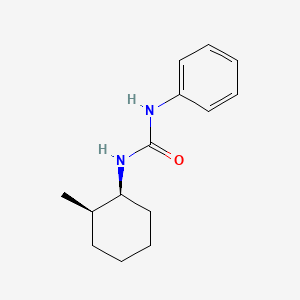
Siduron, cis-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Siduron, cis- is a selective pre-emergence herbicide primarily used to control grass weeds such as Digitaria species. It is known for its low aqueous solubility and volatility, making it moderately mobile with a high potential to leach into groundwater. Siduron is persistent in both soil and water systems and has relatively low mammalian toxicity. It is classified as an irritant and is moderately toxic to fish, algae, and honeybees .
Vorbereitungsmethoden
Siduron, cis- can be synthesized through various synthetic routes. One common method involves the reaction of cyclohexylamine with phenyl isocyanate to form the corresponding urea derivative. This reaction typically occurs under mild conditions, with the use of solvents such as dichloromethane or toluene. The reaction mixture is then purified through recrystallization or chromatography to obtain the desired cis-isomer of Siduron .
Industrial production methods for Siduron, cis- involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional steps such as solvent recovery and recycling to minimize waste and reduce production costs .
Analyse Chemischer Reaktionen
Siduron, cis- undergoes various chemical reactions, including:
Oxidation: Siduron can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation products typically include the corresponding urea derivatives with oxidized functional groups.
Reduction: Reduction of Siduron can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride. The major products formed are the corresponding amines.
Substitution: Siduron can undergo substitution reactions with nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, toluene, and ethanol, as well as catalysts such as palladium or platinum complexes .
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
Siduron, cis- exerts its herbicidal effects by inhibiting the growth of grass weeds. It interferes with the synthesis of essential proteins and enzymes required for cell division and growth. The molecular targets of Siduron include key enzymes involved in the biosynthesis of amino acids and nucleotides. By disrupting these pathways, Siduron effectively prevents the germination and growth of grass weeds .
Vergleich Mit ähnlichen Verbindungen
Siduron, cis- can be compared with other similar herbicides such as:
Diuron: Another urea-based herbicide used for controlling a wide range of weeds. Unlike Siduron, Diuron is used in both agricultural and non-agricultural settings.
Linuron: Similar to Siduron, Linuron is used as a pre-emergence herbicide but has a broader spectrum of activity against both grass and broadleaf weeds.
Chlorotoluron: A selective herbicide used to control grass and broadleaf weeds in cereal crops.
Siduron, cis- is unique in its specific use for controlling grass weeds in non-agricultural settings and its relatively low toxicity to non-target organisms .
Eigenschaften
CAS-Nummer |
19123-57-0 |
|---|---|
Molekularformel |
C14H20N2O |
Molekulargewicht |
232.32 g/mol |
IUPAC-Name |
1-[(1S,2R)-2-methylcyclohexyl]-3-phenylurea |
InChI |
InChI=1S/C14H20N2O/c1-11-7-5-6-10-13(11)16-14(17)15-12-8-3-2-4-9-12/h2-4,8-9,11,13H,5-7,10H2,1H3,(H2,15,16,17)/t11-,13+/m1/s1 |
InChI-Schlüssel |
JXVIIQLNUPXOII-YPMHNXCESA-N |
Isomerische SMILES |
C[C@@H]1CCCC[C@@H]1NC(=O)NC2=CC=CC=C2 |
Kanonische SMILES |
CC1CCCCC1NC(=O)NC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


